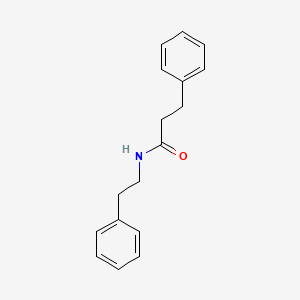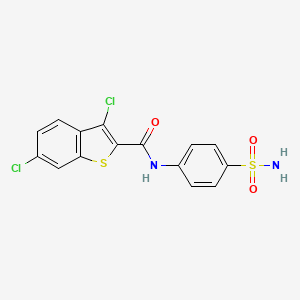![molecular formula C12H17NO2S2 B5840945 1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine](/img/structure/B5840945.png)
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine is an organic compound with the molecular formula C12H17NO2S2 and a molecular weight of 271.4 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a phenyl ring, which in turn is substituted with a methylsulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Methylsulfanyl)benzenesulfonyl chloride.
Reaction with Piperidine: The sulfonyl chloride is then reacted with piperidine under basic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}piperidine can be compared with similar compounds such as:
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}benzene: This compound lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
1-{[4-(Methylsulfanyl)phenyl]sulfonyl}pyridine:
The uniqueness of this compound lies in its combination of a piperidine ring with a sulfonyl group and a methylsulfanyl group, providing a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S2/c1-16-11-5-7-12(8-6-11)17(14,15)13-9-3-2-4-10-13/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSFVRBOOVBQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5840876.png)
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5840884.png)

![2-chloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5840887.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5840895.png)
![ethyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5840901.png)
![4-[(4-bromobenzyl)oxy]benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5840908.png)
![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5840915.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-benzoylglycinate](/img/structure/B5840921.png)

![N-(2-isopropyl-6-methylphenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B5840957.png)
![3-(2-furyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acrylamide](/img/structure/B5840960.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5840963.png)
